(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid
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Overview
Description
(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pyridyl group attached to the propanoic acid backbone. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methyl-4-pyridine and ®-2-amino-3-hydroxypropanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with 2-methyl-4-pyridine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-scale reactors: for the protection and coupling reactions.
Automated purification systems: to ensure consistent quality and yield.
Quality control measures: such as high-performance liquid chromatography (HPLC) to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: 4-dimethylaminopyridine (DMAP), palladium on carbon (Pd/C).
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridyl derivatives.
Substitution Products: Substituted pyridyl derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Catalyst: Employed as a chiral catalyst or ligand in asymmetric synthesis.
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine
Drug Development: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Explored for its potential use in the development of agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyridyl group can interact with aromatic residues in proteins, influencing binding and activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(4-pyridyl)propanoic acid: Similar structure but lacks the methyl group on the pyridyl ring.
(2R)-2-(tert-butoxycarbonylamino)-3-(2-chloro-4-pyridyl)propanoic acid: Contains a chloro substituent instead of a methyl group on the pyridyl ring.
(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-5-pyridyl)propanoic acid: The methyl group is positioned differently on the pyridyl ring.
Uniqueness
Steric Effects: The presence of the tert-butoxycarbonyl group and the specific positioning of the methyl group on the pyridyl ring provide unique steric effects that influence the compound’s reactivity and interactions.
Chirality: The (2R) configuration imparts chirality, which is crucial for its biological activity and selectivity in interactions with chiral environments.
This detailed overview provides a comprehensive understanding of (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
QGDCINAUZBVBES-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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